molecular formula C17H21N3O3 B11008140 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11008140
M. Wt: 315.37 g/mol
InChI Key: OUHGMQLSHZYRLZ-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a morpholine ring, an isoquinoline core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Formation of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-2-morpholin-4-ylethanamine: Shares the morpholine ring and ethylamine moiety but lacks the isoquinoline core.

    2-methyl-N-[2-(morpholin-4-yl)ethyl]aniline: Similar structure but with an aniline group instead of the isoquinoline core.

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: Contains a quinazoline moiety and a morpholine ring, similar in complexity but different in core structure.

Uniqueness

2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of the isoquinoline core, morpholine ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

2-methyl-N-(2-morpholin-4-ylethyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C17H21N3O3/c1-19-12-15(13-4-2-3-5-14(13)17(19)22)16(21)18-6-7-20-8-10-23-11-9-20/h2-5,12H,6-11H2,1H3,(H,18,21)

InChI Key

OUHGMQLSHZYRLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3CCOCC3

Origin of Product

United States

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